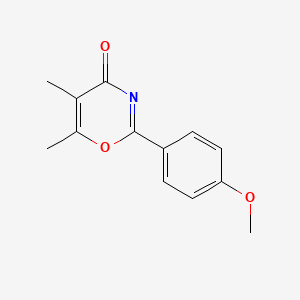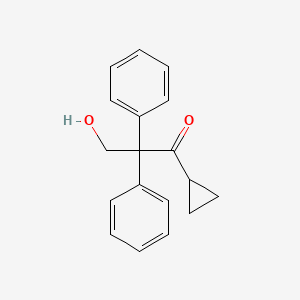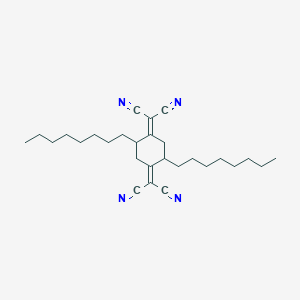
2,2'-(2,5-Dioctylcyclohexane-1,4-diylidene)dipropanedinitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(2,5-Dioctylcyclohexane-1,4-diylidene)dipropanedinitrile typically involves the reaction of 2,5-dioctylcyclohexane-1,4-dione with malononitrile in the presence of a base. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
On an industrial scale, the production of 2,2’-(2,5-Dioctylcyclohexane-1,4-diylidene)dipropanedinitrile may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can further improve the scalability and quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-(2,5-Dioctylcyclohexane-1,4-diylidene)dipropanedinitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The cyano groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Substitution reactions often require catalysts such as palladium on carbon (Pd/C) and specific solvents like dichloromethane (DCM).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield dicyanoquinodimethane derivatives, while reduction can produce dicyanoalkanes.
Wissenschaftliche Forschungsanwendungen
2,2’-(2,5-Dioctylcyclohexane-1,4-diylidene)dipropanedinitrile has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.
Industry: It is utilized in the production of organic electronic materials, such as organic semiconductors and light-emitting diodes (LEDs).
Wirkmechanismus
The mechanism of action of 2,2’-(2,5-Dioctylcyclohexane-1,4-diylidene)dipropanedinitrile involves its interaction with specific molecular targets and pathways. The compound can act as an electron acceptor or donor, facilitating electron transfer processes in organic electronic devices. In biological systems, its derivatives may interact with cellular components, leading to various biochemical effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,2’-(2,5-Dimethyl-2,5-cyclohexadiene-1,4-diylidene)dimalononitrile
- 2,2’-(2,5-Cyclohexadiene-1,4-diylidene)dimalononitrile
- 2,2’-(2-Dodecylcyclohexa-2,5-diene-1,4-diylidene)dipropanedinitrile
Uniqueness
2,2’-(2,5-Dioctylcyclohexane-1,4-diylidene)dipropanedinitrile is unique due to its long alkyl chains, which impart distinct physical and chemical properties. These properties include enhanced solubility in organic solvents and improved film-forming abilities, making it particularly suitable for applications in organic electronics and materials science.
Eigenschaften
CAS-Nummer |
88702-74-3 |
|---|---|
Molekularformel |
C28H40N4 |
Molekulargewicht |
432.6 g/mol |
IUPAC-Name |
2-[4-(dicyanomethylidene)-2,5-dioctylcyclohexylidene]propanedinitrile |
InChI |
InChI=1S/C28H40N4/c1-3-5-7-9-11-13-15-23-17-28(26(21-31)22-32)24(16-14-12-10-8-6-4-2)18-27(23)25(19-29)20-30/h23-24H,3-18H2,1-2H3 |
InChI-Schlüssel |
VHVGROGOKLLRHX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC1CC(=C(C#N)C#N)C(CC1=C(C#N)C#N)CCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![9-Chloro-2-methyl-1,2-dihydro-3H-pyrrolo[3,4-b]quinolin-3-one](/img/structure/B14381299.png)

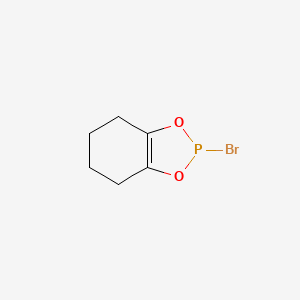
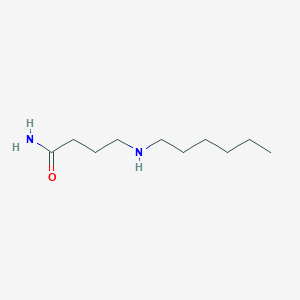
oxophosphanium](/img/structure/B14381320.png)
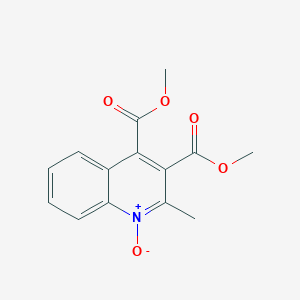
![6,6',7,7'-Tetraethoxy-3,3'-dimethyl[2,2'-binaphthalene]-1,1',4,4'-tetrone](/img/structure/B14381331.png)
![2,2,2-Trichloroethyl [4-(chlorosulfonyl)phenyl]carbamate](/img/structure/B14381336.png)
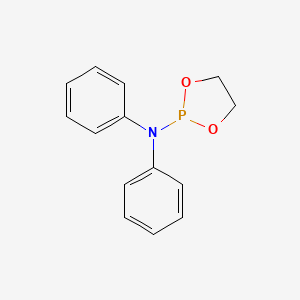
![4,4'-[(5-Chloro-2-hydroxy-1,3-phenylene)bis(methylene)]bis(2,6-dimethylphenol)](/img/structure/B14381358.png)
